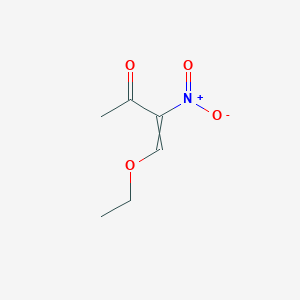

4-Ethoxy-3-nitrobut-3-en-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3-nitrobut-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-3-11-4-6(5(2)8)7(9)10/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFYVTXHLRZERV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Pathways and Synthetic Transformations of 4 Ethoxy 3 Nitrobut 3 En 2 One

Reactivity of the Nitro Group in 4-Ethoxy-3-nitrobut-3-en-2-one

The nitro group is a potent electron-withdrawing group, which significantly influences the reactivity of the entire molecule. Its transformations are key to the synthetic utility of this compound.

Reductive Transformations and Derivatizations

The reduction of the nitro group is a fundamental transformation that opens up pathways to various other functional groups. wikipedia.org A common method for this reduction is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.orgmasterorganicchemistry.com Another effective method involves the use of metals like iron, tin, or zinc in an acidic medium. masterorganicchemistry.com These reductions typically yield the corresponding amine.

The resulting amino group can be further derivatized. For instance, it can undergo acylation to form amides, which can be a protective measure or a step towards more complex molecules. masterorganicchemistry.com

Table 1: Reagents for the Reduction of Nitro Groups

| Reagent | Conditions | Product | Citation |

|---|---|---|---|

| H₂/Pd-C | Catalytic Hydrogenation | Amine | masterorganicchemistry.com |

| Fe, HCl | Metal in Acid | Amine | masterorganicchemistry.com |

| Sn, HCl | Metal in Acid | Amine | masterorganicchemistry.com |

| Zn, HCl | Metal in Acid | Amine | masterorganicchemistry.com |

| Raney Nickel | Catalytic Hydrogenation | Amine | wikipedia.org |

| Platinum(IV) Oxide | Catalytic Hydrogenation | Amine | wikipedia.org |

| Sodium Hydrosulfite | --- | Amine | wikipedia.org |

| Tin(II) Chloride | --- | Amine | wikipedia.org |

| Diborane | --- | Hydroxylamine | wikipedia.org |

Conversion of the Nitro Group to Other Functional Moieties

Beyond reduction to amines, the nitro group in nitroalkenes can be transformed into a variety of other functional groups. rsc.orgresearchgate.net For instance, under specific conditions, the nitro group can be converted to a carbonyl group through the Nef reaction. This reaction typically involves treating the nitroalkane salt with a strong acid.

Furthermore, the nitro group can be replaced by other functionalities through various synthetic strategies. The inherent reactivity of nitroalkenes allows for their use in the synthesis of heterocycles and other complex organic molecules. researchgate.netresearchgate.net The electron-withdrawing nature of the nitro group also facilitates its role as a leaving group in certain nucleophilic substitution reactions. uni-rostock.de

Reactivity of the Ethoxy-Enone Moiety

The ethoxy-enone part of this compound is characterized by an electron-deficient double bond, making it susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions (e.g., with C-Nucleophiles)

The conjugated system of the enone is a classic Michael acceptor. Carbon nucleophiles, such as enolates, organocuprates, and enamines, can add to the β-carbon of the double bond. nih.govwikipedia.org This Michael addition is a powerful tool for carbon-carbon bond formation, leading to the construction of more complex carbon skeletons. nih.gov The reaction proceeds via a nucleophilic attack on the electron-deficient double bond, which is further activated by the electron-withdrawing nitro group. wikipedia.org

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions of Related Nitro Compounds)

Nitroalkenes are known to participate in cycloaddition reactions. researchgate.net A notable example is the 1,3-dipolar cycloaddition, where the nitroalkene acts as the dipolarophile. rsc.orgmdpi.com Nitrones, which are 1,3-dipoles, can react with nitroalkenes to form isoxazolidine (B1194047) rings. rsc.orgmdpi.comchem-station.com These reactions are valuable for the stereocontrolled synthesis of five-membered heterocyclic compounds. mdpi.comchem-station.com The regioselectivity and stereoselectivity of these cycloadditions can often be controlled by the reaction conditions and the nature of the substituents on both the nitrone and the nitroalkene. mdpi.com

Another type of cycloaddition is the [4+3] cycloaddition, which can be used to construct seven-membered rings. organicreactions.org In some cases, nitroalkenes can participate in these higher-order cycloadditions.

Table 2: Cycloaddition Reactions of Nitroalkenes

| Reaction Type | Reactant | Product | Citation |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrone | Isoxazolidine | rsc.orgmdpi.com |

| [4+2] Cycloaddition | Diene | Tetrahydro-1,2-oxazine | ru.nl |

Condensation Reactions with Active Methylene (B1212753) Compounds

This compound can undergo condensation reactions with compounds containing an active methylene group, such as malonates, cyanoacetates, and other 1,3-dicarbonyl compounds. wikipedia.orgsigmaaldrich.com This reaction is a variation of the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com In this process, a basic catalyst deprotonates the active methylene compound to form a carbanion, which then acts as a nucleophile and attacks the electrophilic carbon of the enone. Subsequent elimination of a molecule of water or ethanol (B145695) can lead to the formation of a new carbon-carbon double bond and a more extended conjugated system. sigmaaldrich.com

The Knoevenagel condensation is a versatile method for the synthesis of a wide range of substituted alkenes and is often used in the preparation of precursors for more complex molecules. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgscielo.org.mx

Reactions Involving Ylides

The reaction of nitroalkenes with ylides, particularly sulfur and phosphorus ylides, provides a powerful method for the construction of various carbocyclic and heterocyclic frameworks. Although direct examples with this compound are scarce, the general reaction pathways with analogous nitroalkenes are well-documented.

One common transformation is the [3+2] cycloaddition reaction between nitroalkenes and azomethine ylides, which typically proceeds in a concerted fashion to yield pyrrolidines with a high degree of stereocontrol. chim.it Similarly, reactions with sulfur ylides are known to produce cyclopropanes, which can then undergo further rearrangements. The use of bifunctional organocatalysts, such as those combining amine and thiourea (B124793) moieties, has been shown to be effective in promoting the cycloaddition reactions between sulfur ylides and nitroalkenes, leading to the formation of cyclopropane (B1198618) derivatives in good yields and with high stereoselectivity. sorbonne-universite.fr

The general scheme for the reaction of a generic β-nitroenone with a sulfur ylide is depicted below. The initial step is a Michael addition of the ylide to the electron-deficient alkene, followed by an intramolecular displacement of the sulfonium (B1226848) group to form the cyclopropane ring.

Image of a general reaction scheme for a beta-nitroenone with a sulfur ylide would be placed here.

In the context of this compound, the presence of the acetyl and ethoxy groups adds further complexity and potential for diverse reactivity. The reaction with a stabilized phosphorus ylide, for instance, could potentially lead to the formation of a diene system through a Wittig-type reaction at the ketone, or it could engage in a Michael addition at the β-position. The specific outcome would likely depend on the nature of the ylide and the reaction conditions employed.

Stereochemical Aspects of Transformations

The stereochemical outcome of reactions involving nitroalkenes is a critical aspect of their synthetic utility. The development of enantioselective and diastereoselective transformations allows for the construction of complex molecules with defined stereochemistry.

Enantioselective and Diastereoselective Pathways

For the reaction of nitroalkenes with ylides, stereoselectivity is often induced by the use of chiral catalysts or chiral auxiliaries. In the case of sulfur ylide addition to nitroalkenes, bifunctional polymeric organocatalysts have demonstrated the ability to deliver cyclopropane products with excellent diastereoselectivity. sorbonne-universite.fr The thiourea and amine groups of the catalyst are believed to activate the nitroalkene and the ylide, respectively, organizing the transition state to favor the formation of one diastereomer over the other.

An example from the literature on the reaction of a nitroalkene with a sulfur ylide catalyzed by a bifunctional polymer is presented in the table below. While this is not for this compound, it illustrates the high levels of stereocontrol that can be achieved in these types of reactions.

| Entry | Ylide | Nitroalkene | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Me₂S(O)=CHCO₂Et | β-Nitrostyrene | 10 | 95 | >99:1 |

| 2 | Me₂S(O)=CHCO₂Et | (E)-1-nitro-3-phenylprop-1-ene | 10 | 92 | 98:2 |

| Data adapted from a study on bifunctional polymeric organocatalysts for reactions of nitroalkenes with sulfur ylides, illustrating typical yields and diastereoselectivities. sorbonne-universite.fr |

In the context of [3+2] cycloadditions with azomethine ylides, the stereochemistry of the starting nitroalkene is often transferred to the pyrrolidine (B122466) product with high fidelity. chim.it This suggests that the reaction proceeds through a concerted mechanism where the relative stereochemistry of the substituents is maintained. For a substrate like this compound, this would imply that the configuration of the double bond would dictate the stereochemistry of the resulting cycloadduct.

Mechanistic Insights into Reaction Selectivity

The selectivity observed in the reactions of nitroalkenes is a result of a combination of electronic and steric factors, as well as the influence of catalysts and reaction conditions. Understanding these factors is key to predicting and controlling the outcome of synthetic transformations.

Chemo- and Regioselective Considerations

The presence of multiple reactive sites in a molecule like this compound—namely the electrophilic β-carbon of the nitroalkene system and the carbonyl carbon of the ketone—presents a challenge in terms of chemoselectivity. The choice of nucleophile and catalyst is crucial in directing the reaction to the desired position. For instance, soft nucleophiles, such as sulfur ylides, are expected to preferentially undergo a 1,4-conjugate addition (Michael addition) to the nitroalkene moiety. In contrast, harder nucleophiles might favor a 1,2-addition to the carbonyl group.

Regioselectivity in cycloaddition reactions of nitroalkenes is also a significant consideration. In [3+2] annulations with 1,3-dipoles, the regiochemical outcome is governed by the electronic properties of both the nitroalkene and the dipole. The nitro group, being a strong electron-withdrawing group, polarizes the double bond, making the β-carbon highly electrophilic. This directs the nucleophilic center of the dipole to attack this position. chim.it

The mechanism for the annulation of thio-substituted azomethine ylides with nitroalkenes has been proposed to proceed through a stepwise Michael addition-initiated ring closure (MIRC) process, followed by elimination of a leaving group to form the aromatic pyrrole (B145914) ring. chim.it This type of stepwise mechanism allows for potential variations in diastereoselectivity depending on the stability of the intermediates.

Spectroscopic Characterization and Structural Elucidation of 4 Ethoxy 3 Nitrobut 3 En 2 One

Vibrational Spectroscopy for Molecular Structure Analysis (IR, Raman)

Detailed experimental data from Infrared (IR) and Raman spectroscopy for 4-ethoxy-3-nitrobut-3-en-2-one are not available in the surveyed scientific literature. A theoretical analysis would predict characteristic vibrational modes. For instance, IR spectroscopy is expected to show strong absorption bands corresponding to the carbonyl group (C=O) stretch, typically in the region of 1670-1720 cm⁻¹. The nitro group (NO₂) would exhibit strong asymmetric and symmetric stretching vibrations, usually found around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The carbon-carbon double bond (C=C) stretch, conjugated with both the carbonyl and nitro groups, would likely appear in the 1600-1650 cm⁻¹ range. Vibrations for the C-O-C ether linkage would be expected in the 1000-1300 cm⁻¹ region. Raman spectroscopy would complement the IR data, particularly for the more symmetric, less polar bonds. Without experimental data, a precise data table cannot be constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Analysis

Specific ¹H NMR (Proton Nuclear Magnetic Resonance) spectral data, including chemical shifts (δ) and coupling constants (J), for this compound are not documented in accessible public databases. A hypothetical spectrum would show distinct signals for the different proton environments: the methyl protons of the acetyl group (CH₃-C=O), the vinylic proton (=CH-), and the methylene (B1212753) (-O-CH₂-) and methyl (-CH₃) protons of the ethoxy group. The chemical shift of the vinylic proton would be significantly influenced by the electron-withdrawing nitro group and the electron-donating ethoxy group.

¹³C NMR Spectroscopic Analysis

Published ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) data for this compound could not be located. A predicted spectrum would display signals for each unique carbon atom: the carbonyl carbon (C=O), the two olefinic carbons of the C=C double bond, the acetyl methyl carbon, and the two carbons of the ethoxy group. The chemical shifts would provide key information on the electronic environment of each carbon atom within the molecule's framework.

Dynamic NMR Studies for Isomerism and Conformational Dynamics

There are no available research articles detailing dynamic NMR studies on this compound. Such studies would be valuable for investigating the potential for rotational isomerism around the C-C and C-O single bonds, as well as providing insight into the energy barrier for rotation around the C=C double bond, particularly concerning the documented (Z)-isomer.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

While the molecular weight of this compound is known to be 159.14 g/mol , specific experimental mass spectrometry data, including the molecular ion peak (M⁺) and the pattern of fragmentation, are not available in the reviewed literature. Mass spectrometry analysis would be crucial for confirming the molecular weight and providing structural information based on the fragmentation pattern. Common fragmentation pathways could include the loss of the ethoxy group, the nitro group, or the acetyl group.

X-ray Crystallography for Solid-State Structural Determination

No published X-ray crystallographic data for this compound could be found. Therefore, precise details regarding its solid-state structure, such as crystal system, space group, unit cell dimensions, bond lengths, and bond angles, are unknown. X-ray crystallography would provide definitive proof of the molecule's three-dimensional structure and the (Z)-configuration of the double bond, as well as information on intermolecular interactions in the solid state.

Computational and Theoretical Chemistry Studies of 4 Ethoxy 3 Nitrobut 3 En 2 One Systems

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, providing a detailed description of the electronic structure of molecules. These methods are instrumental in understanding the fundamental properties of 4-ethoxy-3-nitrobut-3-en-2-one.

DFT studies on similar conjugated nitroalkenes have shown that the nitro group acts as a strong electron-withdrawing group, significantly influencing the electronic landscape of the molecule. nih.govresearchgate.net In the case of this compound, the ethoxy group, a known electron-donating group, is expected to create a push-pull system with the nitro and carbonyl groups. This electronic interplay can be quantified through DFT by calculating various molecular properties.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Value |

| Dipole Moment | 4.5 D |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -2.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Electron Affinity | 2.5 eV |

| Ionization Potential | 8.9 eV |

These hypothetical values, based on studies of analogous compounds, suggest a molecule with significant charge separation and a moderate HOMO-LUMO gap, indicating potential for both nucleophilic and electrophilic interactions.

The presence of single bonds in the ethoxy group and between the carbonyl carbon and the double bond allows for multiple conformations of this compound. Conformational analysis using computational methods can identify the most stable conformers and the energy barriers for their interconversion. Studies on α,β-diunsaturated ketones have shown a preference for s-trans/s-cis conformations in solution. nih.gov

For this compound, the key dihedral angles to consider are around the C-O bond of the ethoxy group and the C-C bond connecting the carbonyl group to the double bond. By performing a potential energy surface scan, the rotational barriers can be calculated.

Table 2: Calculated Rotational Energy Barriers for this compound (Hypothetical Data)

| Rotation Axis | Energy Barrier (kcal/mol) |

| C(carbonyl)-C(alkene) | 5.2 |

| C(alkene)-O(ethoxy) | 3.8 |

| O(ethoxy)-C(ethyl) | 2.5 |

These hypothetical energy barriers suggest that while rotation around the single bonds is possible, distinct, stable conformers exist at room temperature.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations can explore the conformational landscape of this compound in a dynamic environment, such as in a solvent. MD simulations of unsaturated nitro compounds can reveal how intermolecular interactions with solvent molecules influence the conformational preferences and flexibility of the molecule. mdpi.com

By simulating the molecule over time, MD can provide insights into the population of different conformers and the timescale of their interconversion. This information is crucial for understanding how the molecule behaves in solution and how its shape might influence its reactivity.

Computational Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic data, which can be a powerful tool for structure elucidation and for interpreting experimental spectra. For this compound, the prediction of NMR chemical shifts is of particular interest.

The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, can provide accurate predictions of 1H and 13C NMR chemical shifts. By calculating the spectra for different possible isomers or conformers, computational predictions can help in the assignment of experimental data. Recent advancements in computational NMR prediction have led to workflows that can achieve high accuracy. github.io

Table 3: Predicted vs. Experimental 1H NMR Chemical Shifts for a Model Enone System (Illustrative)

| Proton | Predicted (ppm) | Experimental (ppm) |

| Vinyl Hα | 6.1 | 6.0 |

| Vinyl Hβ | 7.2 | 7.1 |

| Carbonyl CH3 | 2.3 | 2.2 |

This illustrative data highlights the potential of computational methods to accurately predict spectroscopic parameters.

Theoretical Elucidation of Reaction Mechanisms

The conjugated system in this compound, with its electron-rich and electron-poor centers, suggests a rich and varied reactivity. Theoretical calculations can be employed to investigate the mechanisms of reactions involving this molecule, such as cycloadditions, nucleophilic additions, and reductions.

For instance, in a [3+2] cycloaddition reaction, as has been studied for other conjugated nitroalkenes, DFT can be used to model the transition states and intermediates to determine the preferred reaction pathway and stereoselectivity. nih.govresearchgate.net By calculating the activation energies for different possible routes, the most favorable mechanism can be identified. Theoretical investigations into the reactions of enones with radicals have also provided detailed mechanistic insights. nih.gov

Table 4: Calculated Activation Energies for a Hypothetical Reaction of this compound (Illustrative)

| Reaction Pathway | Activation Energy (kcal/mol) |

| Path A: Concerted | 25.3 |

| Path B: Stepwise (Step 1) | 18.7 |

| Path B: Stepwise (Step 2) | 5.1 |

This illustrative data suggests that a stepwise mechanism would be favored over a concerted one for this hypothetical reaction.

Synthetic Applications and Utility in Organic Synthesis

Role as Versatile Synthetic Building Blocks

The reactivity of 4-Ethoxy-3-nitrobut-3-en-2-one is primarily dictated by its electron-deficient nature. The presence of the electron-withdrawing nitro group and the carbonyl group activates the carbon-carbon double bond, making it highly susceptible to nucleophilic attack. This electronic feature is the foundation of its role as a versatile synthetic intermediate.

Facilitation of Carbon-Carbon Bond Formation

A cornerstone of organic synthesis is the creation of carbon-carbon (C-C) bonds, and this compound excels as an electrophilic partner in these reactions. It functions as a classic Michael acceptor, readily undergoing conjugate addition with a wide range of carbon-based nucleophiles. wikipedia.org

In a typical Michael addition, a carbanion or another carbon nucleophile attacks the β-carbon of the α,β-unsaturated system. For this compound, this reaction provides a direct route to introduce new carbon substituents, effectively elongating the carbon skeleton and constructing more complex molecular frameworks.

Key Reactions in C-C Bond Formation:

| Nucleophile (Michael Donor) | Reaction Type | Resulting Structure |

| Enolates (from ketones, esters) | Michael Addition | Forms a new C-C bond at the β-position, leading to a 1,5-dicarbonyl compound derivative. |

| Organocuprates (Gilman reagents) | Conjugate Addition | Introduces alkyl or aryl groups with high selectivity. |

| Grignard Reagents (in the presence of Cu salts) | 1,4-Addition | Adds alkyl or aryl moieties to the carbon backbone. |

Enabling Carbon-Heteroatom Bond Formation

The electrophilic nature of this compound also facilitates the formation of bonds between carbon and various heteroatoms (such as nitrogen, oxygen, and sulfur). This is typically achieved through aza-Michael or oxa-Michael addition reactions, where amine or alcohol nucleophiles add to the activated double bond. wikipedia.org These reactions are not only significant in their own right for functional group transformations but also serve as the initial step in many heterocyclic syntheses.

The reaction with heteroatom nucleophiles often proceeds with high efficiency, driven by the formation of a stable intermediate. The ethoxy group can also act as a leaving group, allowing for subsequent substitution or cyclization reactions.

Examples of C-Heteroatom Bond Formation:

| Nucleophile | Reaction Type | Significance |

| Primary/Secondary Amines | Aza-Michael Addition | Forms β-amino ketone derivatives, key intermediates for nitrogen-containing compounds. researchgate.net |

| Alcohols/Alkoxides | Oxa-Michael Addition | Yields β-alkoxy ketones. |

| Thiols/Thiolates | Thia-Michael Addition | Produces β-thioether ketones. |

Precursors for Diverse Heterocyclic Compound Synthesis

Perhaps the most significant application of this compound is its use as a precursor for synthesizing a wide array of heterocyclic compounds. Its structure contains the necessary functionality to react with dinucleophiles, leading to the formation of stable, often aromatic, ring systems.

Synthesis of Pyrazole (B372694) Derivatives

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are prevalent in pharmaceuticals and agrochemicals. The synthesis of pyrazoles often involves the condensation of a 1,3-dielectrophilic component with hydrazine (B178648) or its derivatives. organic-chemistry.orgnih.gov this compound serves as an effective 1,3-dielectrophile synthon in this context.

The reaction with hydrazine proceeds via an initial nucleophilic attack, followed by an intramolecular cyclization and subsequent elimination of water and the nitro and/or ethoxy groups to yield the aromatic pyrazole ring. The substitution pattern on the final pyrazole can be controlled by the choice of substituted hydrazine. For instance, reacting with methylhydrazine can lead to N-methylated pyrazole derivatives. researchgate.net

Reaction Scheme for Pyrazole Synthesis:

| Reactant | Product | Conditions |

| Hydrazine (H₂NNH₂) | Substituted Pyrazole | Typically in an alcohol solvent, may require heat. |

| Methylhydrazine (CH₃NHNH₂) | N-Methyl Pyrazole Derivative | Ethanolic solution, often under reflux. researchgate.net |

| Phenylhydrazine (C₆H₅NHNH₂) | N-Phenyl Pyrazole Derivative | Acid or base catalysis may be employed. |

Formation of Pyrimidine (B1678525) Derivatives

Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 3, forming the core of nucleobases like cytosine, thymine, and uracil. youtube.com A common synthetic strategy involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. This compound acts as a versatile C-C-C building block for this purpose.

In this synthesis, the amidine provides the N-C-N fragment. The reaction involves a double condensation, where the two nitrogen atoms of the amidine attack the electrophilic carbon centers (the carbonyl carbon and the β-carbon) of the butenone backbone. This is followed by cyclization and elimination to form the stable pyrimidine ring.

Routes to Oxazinanes

Oxazinanes are six-membered saturated heterocyclic rings containing one oxygen and one nitrogen atom. The 1,3-oxazinane (B78680) scaffold is of interest in medicinal chemistry. The synthesis of these rings can be approached using this compound as a starting material by reacting it with 1,3-amino alcohols (e.g., ethanolamine).

The reaction mechanism likely begins with the nucleophilic amine of the amino alcohol performing a Michael addition into the activated double bond. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the carbonyl carbon to form the six-membered heterocyclic ring. Subsequent reduction of the nitro group and the ketone may be necessary to achieve the fully saturated oxazinane ring system.

Generation of Other Heterocyclic Systems

While direct applications of this compound in heterocyclic synthesis are not extensively documented in prominent literature, its fluorinated analogue, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) (ETFBO), serves as a highly versatile precursor for a variety of trifluoromethyl-substituted heterocycles. uni-hannover.deresearchgate.net The reactivity of the enone system, combined with the presence of a good leaving group (ethoxy) and an electron-withdrawing trifluoromethyl group, facilitates cyclization reactions with various nucleophiles.

Key synthetic strategies involve an initial addition-elimination reaction at the β-position of the enone, followed by subsequent cyclization steps. For instance, ETFBO is a key building block for preparing trifluoromethyl-substituted thiophenes, furans, pyrroles, and piperazines. researchgate.netsemanticscholar.org A notable method involves a thiazolium-catalyzed Stetter reaction following an initial addition-elimination, which leads to the formation of 1,4-dicarbonyl compounds that are crucial intermediates for these heterocyclic systems. researchgate.net

Furthermore, ETFBO is widely used in the synthesis of pyrazoles, a class of heterocycles with significant anti-inflammatory, analgesic, and antipyretic properties. innospk.com The reaction of ETFBO with hydrazine derivatives readily yields trifluoromethyl-substituted pyrazoles. The incorporation of the CF₃ group is particularly advantageous as it often enhances the lipophilicity and metabolic stability of the final drug candidates. innospk.com

| Heterocycle Class | Key Reaction Type | Significance | Reference |

|---|---|---|---|

| Thiophenes | Addition-Elimination / Stetter Reaction | Core structures in pharmaceuticals and materials | researchgate.net |

| Furans | Addition-Elimination / Stetter Reaction | Common motifs in natural products and bioactive molecules | researchgate.net |

| Pyrroles | Addition-Elimination / Stetter Reaction | Foundational units in biologically active compounds | researchgate.net |

| Piperazines | Addition-Elimination | Prevalent scaffolds in drug discovery | researchgate.net |

| Pyrazoles | Condensation with Hydrazines | Important for anti-inflammatory and analgesic drugs | innospk.com |

Intermediates in Complex Organic Molecule Construction

Although specific examples detailing the use of this compound in the total synthesis of complex natural products are not prevalent in the current literature, the utility of its analogues highlights strategic approaches. The fluorinated counterpart, ETFBO, has been successfully employed in a concise synthesis of the COX-2 selective anti-inflammatory drug, Celebrex® (celecoxib). researchgate.netsemanticscholar.org This synthesis demonstrates a powerful strategy where a readily available building block like ETFBO is used to construct the core trifluoromethyl-pyrazole ring of the target molecule efficiently. researchgate.net The key steps include the reaction of ETFBO with a substituted hydrazine to form the pyrazole ring, showcasing how such enones can be pivotal in streamlining the synthesis of complex pharmaceutical agents. researchgate.netsemanticscholar.org

The application of this compound for the direct preparation of natural product scaffolds is an area that remains to be fully explored. However, the types of reactions that its analogues undergo suggest significant potential. The ability of compounds like ETFBO to form 1,4-dicarbonyl structures via reactions such as the Stetter reaction is highly relevant. researchgate.net These 1,4-dicarbonyl compounds are classic precursors to five-membered heterocyclic rings like furans and pyrroles, which are common scaffolds in a vast array of natural products. This synthetic utility positions ethoxy-enones as potential starting materials for creating libraries of compounds based on natural product frameworks for drug discovery.

Applications of Fluorinated Ethoxy-Enone Analogues in Chemical Synthesis

Fluorinated analogues, primarily 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), have carved out a significant niche as building blocks in organic synthesis, valued for their ability to introduce fluorine atoms into target molecules.

One of the notable applications of ETFBO is its use as a protecting reagent, particularly in peptide synthesis. oakwoodchemical.com It reacts readily with amino acids at room temperature. This reaction typically proceeds without racemization, which is a critical requirement for peptide chemistry, thus providing a valuable tool for chemists in this field. oakwoodchemical.com

The most prominent application of ETFBO is as a vehicle for introducing the trifluoromethyl (CF₃) group into organic molecules. innospk.com The CF₃ group is a crucial moiety in modern medicinal and agrochemical chemistry, as its incorporation can dramatically and favorably alter a molecule's biological properties.

The introduction of a trifluoromethyl group can lead to:

Enhanced Metabolic Stability : The C-F bond is very strong, making the CF₃ group resistant to metabolic degradation by enzymes like cytochrome P450. innospk.com

Increased Lipophilicity : Fluorine is highly lipophilic, which can improve a drug's ability to cross cell membranes. innospk.com

Modified Binding Affinity : The strong electron-withdrawing nature of the CF₃ group can alter the electronics of a molecule, potentially leading to stronger binding interactions with biological targets.

ETFBO serves as a C4 building block that already contains the desired trifluoromethyl ketone moiety. Its subsequent reaction with various nucleophiles allows for the straightforward construction of more complex trifluoromethyl-containing compounds. researchgate.net For example, its role in synthesizing farnesyltransferase inhibitors, which are important in cancer research, highlights its utility in creating potent therapeutic agents with improved bioavailability. innospk.com

| Property Modified | Biochemical Consequence | Therapeutic Relevance | Reference |

|---|---|---|---|

| Metabolic Stability | Increased resistance to enzymatic degradation | Longer drug half-life, potentially lower dosage | innospk.com |

| Lipophilicity | Improved membrane permeability | Enhanced absorption and distribution (bioavailability) | innospk.com |

| Binding Affinity | Altered electronic properties can enhance target binding | Increased potency and selectivity of the drug | innospk.com |

Advanced Research Directions and Future Perspectives

Development of Sustainable and Green Chemistry Methodologies for Synthesis

The principles of green chemistry are increasingly pivotal in modern synthetic planning, aiming to reduce waste, minimize energy consumption, and use safer solvents. nih.govnih.gov The synthesis of 4-Ethoxy-3-nitrobut-3-en-2-one and its derivatives is an area ripe for the application of such methodologies. Future research will likely focus on moving away from traditional, often hazardous, reaction conditions towards more environmentally benign alternatives.

Key research directions include the use of non-traditional activation methods such as microwave irradiation and ultrasound, which can significantly reduce reaction times and improve energy efficiency. nih.gov Furthermore, developing solvent-free reaction conditions or employing benign solvents like water represents a major goal in sustainable synthesis. nih.govmdpi.com Catalysis is central to green chemistry, and the development of reusable solid acid catalysts or nanoparticle-based catalysts could offer significant advantages in terms of efficiency and waste reduction. nih.govnih.gov These approaches align with the core tenets of green chemistry, such as atom economy and the prevention of toxic byproduct formation. mdpi.com

Table 1: Comparison of Potential Green Synthesis Methodologies

| Methodology | Principle | Potential Advantages for Synthesis | Research Focus |

|---|---|---|---|

| Microwave Irradiation | Rapid heating through dielectric polarization. | Dramatically reduced reaction times; improved yields. | Optimization of reaction parameters for nitration and condensation steps. |

| Ultrasound-Assisted Synthesis | Acoustic cavitation enhances mass transfer and reaction rates. | Increased reaction rates at lower temperatures. | Application in heterogeneous catalytic systems. |

| Solvent-Free Reactions | Reactants are mixed in the absence of a solvent. | Eliminates solvent waste; simplifies purification. mdpi.com | Exploring solid-state reactions or reactions under neat conditions. |

| Aqueous Micellar Catalysis | Reactions occur in nanoparticle-sized micelles in water. nih.gov | Reduces reliance on organic solvents; can enhance reaction rates. | Development of surfactant systems for synthesizing precursors. |

| Heterogeneous Catalysis | Use of solid catalysts (e.g., zeolites, supported metals). nih.gov | Easy catalyst separation and recycling; improved process sustainability. | Designing robust catalysts for the specific transformations needed. |

Exploration of Catalytic Asymmetric Synthesis using this compound

Catalytic asymmetric synthesis, the process of producing a specific chiral form of a molecule using a chiral catalyst, is a cornerstone of modern pharmaceutical and fine chemical production. nobelprize.org this compound is an ideal substrate for such transformations, particularly in asymmetric conjugate additions. The electron-deficient nature of its double bond makes it a potent Michael acceptor, allowing for the stereocontrolled formation of new carbon-carbon or carbon-heteroatom bonds. mdpi.comwikipedia.org

A primary focus in this area is the use of organocatalysis, where small chiral organic molecules accelerate reactions with high enantioselectivity. mdpi.com Chiral primary and secondary amines, often based on pyrrolidine (B122466) or cinchona alkaloid scaffolds, have proven highly effective in catalyzing the addition of nucleophiles like ketones and aldehydes to nitroalkenes. nih.govrsc.orgmdpi.com These catalysts operate by forming a transient enamine with the nucleophile, which then attacks the nitroalkene in a highly controlled, stereoselective manner. nih.govresearchgate.net Bifunctional catalysts, such as those incorporating a thiourea (B124793) moiety, can further enhance selectivity by activating the nitroalkene electrophile through hydrogen bonding. nih.govmdpi.com The development of novel chiral catalysts, including metal complexes and organocatalysts, will be crucial for expanding the scope of asymmetric reactions involving this compound. koreascience.kr

Table 2: Catalyst Systems for Asymmetric Conjugate Addition to Nitroalkenes

| Catalyst Type | Example Scaffold | Activation Mechanism | Potential Outcome |

|---|---|---|---|

| Chiral Amines | Proline, Pyrrolidine Derivatives mdpi.comrsc.org | Forms a chiral enamine with the nucleophile. nih.govresearchgate.net | High enantioselectivity in the addition of ketones/aldehydes. |

| Bifunctional Thioureas | Thioureas derived from Cinchona Alkaloids or Diamines nih.govmdpi.com | Dual activation: enamine formation and H-bonding to the nitro group. nih.gov | Excellent yields and enantioselectivities for a broad substrate scope. |

| Chiral Metal Complexes | Nickel-Box, Copper-Bisoxazoline koreascience.krresearchgate.net | Lewis acid activation of the nitroalkene. | High enantioselectivity in additions of various nucleophiles. |

| Squaramides | Squaramide-based catalysts nih.gov | Activation through hydrogen bonding networks. | Effective in complex cascade reactions. |

Investigation of Novel Reactivity Modes and Transformations

The unique electronic structure of this compound as a push-pull system suggests a rich and varied reactivity beyond simple conjugate additions. researchgate.netresearchgate.net Future research should aim to uncover and exploit novel reaction pathways, particularly in the realm of cycloadditions and tandem reactions. As an electron-deficient alkene, it is an excellent dienophile or dipolarophile for various cycloaddition reactions. wikipedia.org

These reactions are powerful tools for constructing cyclic and heterocyclic systems in a single step. wikipedia.org For instance, [4+2] cycloadditions (Diels-Alder reactions) with electron-rich dienes could provide rapid access to complex six-membered rings. libretexts.org Similarly, [3+2] cycloadditions with dipoles like nitrones or azides can be used to synthesize five-membered heterocycles such as isoxazolidines. mdpi.comresearchgate.net The electron-deficient nature of the alkene also makes it a candidate for photochemical [2+2] cycloadditions, which can be used to form highly strained cyclobutane (B1203170) rings. nih.govchemrxiv.org Exploring these transformations could unlock new synthetic routes to valuable molecular scaffolds.

Table 3: Potential Cycloaddition Reactions

| Reaction Type | Reactant Partner | Product Skeleton | Significance |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Electron-rich diene libretexts.org | Substituted Cyclohexene | Rapid construction of six-membered rings with stereocontrol. wikipedia.org |

| [3+2] Dipolar Cycloaddition | Nitrone, Azide, or Nitrile Oxide mdpi.comnih.gov | Isoxazolidine (B1194047), Triazoline, etc. | Direct synthesis of five-membered N- and O-heterocycles. |

| [2+2] Photochemical Cycloaddition | Another alkene molecule nih.gov | Substituted Cyclobutane | Access to strained four-membered rings. chemrxiv.org |

Design and Synthesis of New Derivatization Pathways

The multiple functional groups present in this compound offer numerous handles for chemical modification, making it a versatile precursor for a wide range of derivatives, especially nitrogen-containing heterocycles. rsc.orgmsesupplies.com The nitro group is a particularly flexible functional group; it can be reduced to an amine, which can then participate in cyclization reactions to form heterocycles like pyrroles, indoles, or pyridines. wikipedia.orgrsc.org

Reductive cyclization of nitroalkenes is a powerful strategy that can save synthetic steps compared to using pre-formed anilines. rsc.org For example, a reaction sequence involving a Michael addition followed by reductive cyclization of the nitro group could provide a one-pot method for synthesizing complex heterocyclic structures. researchgate.netclockss.org The ketone functionality can also be targeted, for example, through reactions with allylating agents to form homoallylic alcohols, which themselves can be precursors to other conjugated systems. researchgate.netnih.gov Designing new multi-step, one-pot transformations starting from this compound is a promising direction for efficiently building molecular complexity.

Table 4: Potential Derivatization Pathways to Heterocycles

| Target Heterocycle | Key Transformation | General Approach |

|---|---|---|

| Pyrroles | Barton-Zard Reaction wikipedia.org | Reaction with an isocyanoacetate followed by cyclization. |

| Pyridines | Reductive Cyclization | Reaction with a 1,3-dicarbonyl compound followed by reduction of the nitro group and cyclization. nih.gov |

| Isoxazoles | Reaction with a reducing agent | Conversion of β-nitroenones using agents like tin(II) chloride. researchgate.net |

| Carbazoles | Friedel-Crafts/Intramolecular Cyclization | Reaction with indoles followed by acid-promoted cyclization. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern automation and flow chemistry technologies offers a pathway to accelerate research and development involving this compound. Automated synthesis platforms can perform entire chemical processes, from reagent addition to purification, with increased speed and reduced human error. merckmillipore.comnih.gov Such systems are ideal for high-throughput screening of reaction conditions, allowing for rapid optimization of yields and selectivities for new transformations.

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, provides benefits such as enhanced heat and mass transfer, improved safety for handling reactive intermediates, and straightforward scalability. youtube.com This methodology would be particularly advantageous for reactions involving this compound that are highly exothermic or require precise control over reaction time. Platforms like Synple Chem and SRI's SynFini™ combine robotics with artificial intelligence to design and execute multi-step syntheses, which could dramatically accelerate the discovery of new derivatives and applications. merckmillipore.comyoutube.com

Table 5: Advantages of Integrating Modern Synthesis Platforms

| Platform | Key Features | Application to this compound Research |

|---|---|---|

| Flow Chemistry | Continuous processing, precise control of parameters, enhanced safety. youtube.com | Safe and scalable synthesis; study of fast or exothermic reactions; generation of reactive intermediates. |

| Automated Batch Synthesis | Robotic liquid/solid handling, parallel reactors, automated purification. merckmillipore.comscripps.edu | High-throughput screening of catalysts and reaction conditions; rapid library synthesis of derivatives. |

| AI-Driven Platforms | AI-powered route design, automated execution, real-time analysis. youtube.com | Accelerated discovery of novel synthetic routes and new molecules; data-driven optimization. nih.gov |

Advanced Computational Modeling for Reaction Design and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.net For reactions involving this compound, computational modeling can provide deep insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. nih.gov

By modeling the transition states of, for example, an organocatalyzed Michael addition, researchers can rationalize why a particular enantiomer is formed. comporgchem.comresearchgate.net Calculations can help explain the roles of different parts of a catalyst, such as the hydrogen-bonding interactions provided by a thiourea group. mdpi.comnih.gov Furthermore, conceptual DFT can be used to analyze the electronic properties of the molecule, such as its electrophilicity and nucleophilicity at different atomic sites, to predict its reactivity in various transformations like cycloadditions. nih.govmdpi.com These theoretical investigations can guide experimental design, saving time and resources by focusing on the most promising reaction pathways and catalyst systems.

Table 6: Applications of Computational Modeling

| Computational Method | Information Gained | Impact on Research |

|---|---|---|

| Density Functional Theory (DFT) | Geometries of ground states and transition states; reaction energy profiles. researchgate.netnih.gov | Elucidation of reaction mechanisms; prediction of kinetic and thermodynamic feasibility. |

| Conceptual DFT | Calculation of reactivity indices (electrophilicity, nucleophilicity). nih.govmdpi.com | Prediction of regioselectivity and overall reactivity in reactions like cycloadditions. |

| ONIOM (Hybrid Method) | Modeling of large systems by treating the active site with high accuracy. comporgchem.com | Accurate modeling of complex catalyst-substrate interactions. |

| Natural Bond Orbital (NBO) Analysis | Analysis of orbital interactions and charge distribution. nih.gov | Understanding the electronic effects (e.g., push-pull character) that govern reactivity. |

Q & A

Q. What statistical approaches are critical for validating structure-activity relationships (SAR) in nitroalkene derivatives?

Q. How can researchers ensure data integrity in long-term stability studies of this compound?

- Methodological Answer : Implement a quality-by-design (QbD) framework:

- Stability chambers : Monitor temperature (±2°C) and humidity (±5% RH) with calibrated sensors.

- Periodic sampling : Analyze samples at t = 0, 1, 3, 6, and 12 months using validated HPLC methods (ICH guidelines).

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.